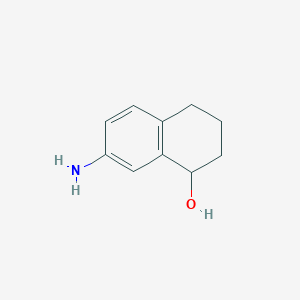

7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDRGEJVHRQBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578795 | |

| Record name | 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214698-03-0 | |

| Record name | 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

Introduction: Unveiling a Versatile Pharmacophore

This compound is a synthetically derived organic molecule built upon the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold. This bicyclic structure, featuring a fused benzene ring and a cyclohexane ring, is a cornerstone in medicinal chemistry. The specific substitution pattern of an amino group at the C7 position and a hydroxyl group at the C1 position imbues this molecule with a unique combination of chemical functionalities. While not a therapeutic agent in its own right, this compound serves as a critical building block and structural template for a range of pharmacologically active compounds, particularly those targeting the central nervous system. Its structural relationship to potent dopamine and serotonin receptor ligands makes it a molecule of significant interest for researchers in neuropharmacology and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and rationale for its application in modern research.

Physicochemical and Structural Data

A foundational understanding of a molecule begins with its basic physical and structural properties. These parameters govern its solubility, reactivity, and interactions in biological systems.

| Property | Value | Source / Method |

| Molecular Formula | C₁₀H₁₃NO | Calculated[1][2] |

| Molecular Weight | 163.22 g/mol | Calculated[1][2] |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Appearance | Expected to be an off-white to brown solid | Inferred from related compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO | Predicted based on structure |

| Chirality | Chiral at the C1 position | Structural Analysis |

Note: As a chiral compound, it exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective synthesis is employed.

Synthesis and Purification: From Precursor to Final Product

The synthesis of this compound is a multi-step process that hinges on the availability of a suitable precursor. A common and efficient route begins with the commercially available 7-nitro-1-tetralone. The process involves two key transformations: reduction of the nitro group to a primary amine and subsequent reduction of the ketone to a secondary alcohol.

Experimental Protocol

Step 1: Catalytic Hydrogenation of 7-nitro-1-tetralone to 7-amino-1-tetralone [3]

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Platinum oxide (PtO₂) is an effective catalyst for this transformation, and the reaction proceeds under moderate hydrogen pressure.

-

Procedure:

-

To a hydrogenation vessel, add 7-nitro-1-tetralone (15.8 g).

-

Add ethyl acetate (400 ml) as the solvent.

-

Add platinum oxide (1.6 g) as the catalyst and 0.1M aqueous ferric chloride (1 ml) as a promoter.

-

Pressurize the vessel with hydrogen gas to 3.5 bar.

-

Agitate the mixture at room temperature for approximately 3 hours, monitoring the reaction progress by TLC or hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.

-

Evaporate the filtrate under reduced pressure to yield crude 7-amino-1-tetralone as a brown solid.[3] This intermediate can be used directly in the next step or purified further by recrystallization.

-

Step 2: Reduction of 7-amino-1-tetralone to this compound

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aromatic ring or the amine. Methanol is a suitable protic solvent for this reaction.

-

Procedure:

-

Dissolve the crude 7-amino-1-tetralone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar excess of NaBH₄ should be between 1.5 to 2 equivalents.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to neutralize excess NaBH₄.

-

Basify the solution with an aqueous base (e.g., NaOH) to a pH of >10 to ensure the amino group is in its free base form.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound from 7-nitro-1-tetralone.

Spectroscopic Characterization

Structural elucidation of the final product relies on a combination of spectroscopic techniques. Below are the expected data based on the molecule's structure and known data from similar compounds.[4][5][6]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: 3 signals in the range of δ 6.5-7.2 ppm. CH-OH Proton: 1 signal (methine proton) around δ 4.5-4.8 ppm. NH₂ Protons: A broad singlet, chemical shift is solvent-dependent. Aliphatic Protons: Multiple signals (multiplets) for the 6 protons on the saturated ring between δ 1.5-3.0 ppm. |

| ¹³C NMR | Aromatic Carbons: ~6 signals in the δ 110-150 ppm range. C-OH Carbon: 1 signal around δ 65-75 ppm. Aliphatic Carbons: 3 signals in the δ 20-40 ppm range. |

| IR Spectroscopy | O-H Stretch: Broad band at ~3300-3400 cm⁻¹ (alcohol). N-H Stretch: Two sharp peaks at ~3300-3500 cm⁻¹ (primary amine). C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): Peak at m/z = 163. Key Fragments: Loss of H₂O (m/z = 145), loss of NH₃ (m/z = 146), and fragments corresponding to cleavage of the saturated ring. |

Chemical Reactivity

The molecule's reactivity is dictated by its three key functional components: the primary aromatic amine, the secondary benzylic alcohol, and the electron-rich aromatic ring.

-

Amine Group: As a primary aromatic amine, it is basic and readily forms ammonium salts upon treatment with acids. It is also a potent nucleophile, capable of undergoing N-alkylation, N-acylation, and other standard amine reactions. This functionality is crucial for derivatization in drug design.

-

Hydroxyl Group: The secondary alcohol can be oxidized back to the corresponding ketone (7-amino-1-tetralone) using mild oxidizing agents. It can also undergo esterification with carboxylic acids or acylation with acid chlorides.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the amino group. Substitution reactions (e.g., halogenation, nitration) would be directed primarily to the positions ortho to the amine group (C6 and C8).

Relevance in Drug Discovery and Neuropharmacology

The true value of this compound lies in its role as a molecular scaffold. The aminotetralin core is a well-established pharmacophore that mimics the structure of dopamine, enabling it to interact with dopaminergic and, often, serotonergic receptors.

-

Dopamine Receptor Agonists: The most prominent application is in the synthesis of dopamine D₂ and D₃ receptor agonists. The N,N-dipropyl derivative of a closely related isomer, 7-OH-DPAT, is a selective D₃ receptor agonist used extensively as a research tool to study the role of this receptor in conditions like Parkinson's disease and addiction.[7][8][9] The amino group of this compound provides the synthetic handle to introduce various alkyl substituents, allowing for the fine-tuning of receptor selectivity and potency.[10]

-

Monoamine Oxidase (MAO) Inhibitors: Derivatives of the tetralone precursor have been explored as potent and selective inhibitors of monoamine oxidase B (MAO-B).[11] MAO-B inhibitors are clinically used to treat Parkinson's disease. This suggests that further derivatization of the this compound scaffold could yield novel MAO inhibitors.

-

Serotonin Receptor Ligands: The aminotetralin structure is also found in ligands for serotonin receptors. For instance, the structural isomer 8-OH-DPAT is a potent 5-HT₁ₐ receptor agonist.[12] While 7-substituted aminotetralins generally show more dopaminergic character, cross-reactivity is common, and this scaffold can be used to develop ligands with mixed pharmacology.[10]

Scaffold Application Diagram

Caption: The central role of the core scaffold in developing diverse CNS agents.

Conclusion

This compound represents a confluence of desirable features for medicinal chemistry: a rigid, bio-relevant scaffold, and strategically placed, reactive functional groups. Its straightforward synthesis from common starting materials makes it an accessible platform for the exploration of new chemical space. For researchers and drug development professionals, this compound is not merely a chemical entity but a key that unlocks the potential to design and synthesize novel therapeutics for a host of neurological and psychiatric disorders. Its continued use as a foundational building block ensures its relevance in the ongoing quest for more selective and effective medicines.

References

- 1. cis-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | C10H13NO | CID 11105684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CIS-(1R,2S)-2-AMINO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL Result Summary | BioGRID [thebiogrid.org]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 6. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR [m.chemicalbook.com]

- 7. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 10. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Discovery and Synthesis of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

Introduction

7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives represent a critical scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. This guide provides an in-depth exploration of the synthetic pathways leading to this versatile molecule, with a focus on the chemical logic and evolution of methodologies. We will delve into key synthetic strategies, from classical approaches to modern catalytic asymmetric methods, offering insights for researchers and professionals in drug discovery and development.

The core structure, a substituted aminotetralin, is a privileged motif due to its conformational rigidity and ability to present functional groups in a well-defined three-dimensional space, making it an ideal candidate for interacting with biological targets. Understanding the nuances of its synthesis is paramount for the development of novel therapeutics.

Foundational Synthetic Strategies: The Pathway via 7-Nitro-1-tetralone

A cornerstone in the synthesis of this compound is the preparation of the key intermediate, 7-amino-1-tetralone, which is most commonly derived from 7-nitro-1-tetralone.[1][2][3][4] This approach is predicated on the regioselective nitration of 1-tetralone, followed by reduction of both the nitro group and the ketone.

Part 1: Synthesis of 7-Nitro-1-tetralone

The synthesis begins with the nitration of 1-tetralone. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired regioselectivity for the 7-position.

Experimental Protocol: Nitration of 1-Tetralone [2]

-

Reaction Setup: Cool concentrated sulfuric acid (60 mL) to 0°C in an ice bath within a flask equipped for stirring.

-

Addition of Substrate: Slowly add 1-tetralone (8 g, 54.7 mmol) to the cooled sulfuric acid with continuous stirring.

-

Nitrating Agent Preparation: Separately, dissolve potassium nitrate (6 g, 59.3 mmol) in concentrated sulfuric acid (18 mL).

-

Controlled Addition: Add the potassium nitrate solution dropwise to the 1-tetralone mixture, ensuring the internal temperature does not exceed 15°C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture for 1 hour at 15°C.

-

Workup: Quench the reaction by pouring the mixture into a large volume of crushed ice and water (2 L).

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Recrystallization from an ethanol/water mixture (1:1) yields 7-nitro-1-tetralone as a pale yellow solid.[2]

Causality and Insights: The use of concentrated sulfuric acid serves as both the solvent and the catalyst, protonating the nitric acid generated in situ from potassium nitrate to form the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity is governed by the electronic and steric effects of the bicyclic system. While multiple isomers are possible, the 7-position is favored under these conditions.

Part 2: Reduction of 7-Nitro-1-tetralone to 7-Amino-1-tetralone

With the nitro-substituted tetralone in hand, the next critical step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 7-Nitro-1-tetralone [1]

-

Catalyst Suspension: In a hydrogenation vessel, suspend platinum oxide (1.6 g) in ethyl acetate (400 mL).

-

Addition of Reactants: Add 7-nitro-1-tetralone (15.8 g) and a solution of 0.1M aqueous ferric chloride (1 mL) to the vessel.

-

Hydrogenation: Subject the mixture to hydrogenation at a pressure of 3.5 bar for 3 hours.

-

Catalyst Removal: After the reaction is complete, remove the catalyst by filtration through a pad of diatomaceous earth, washing with methanol.

-

Isolation: Evaporate the filtrate to yield crude 7-amino-1-tetralone as a brown solid.[1]

Trustworthiness of the Protocol: This method is robust, with the progress of the reaction easily monitored by techniques such as thin-layer chromatography (TLC). The use of a solid catalyst simplifies the workup procedure, as it can be removed by simple filtration.

Part 3: Reduction of the Carbonyl to the Final Product

The final step in this classical sequence is the reduction of the ketone functionality in 7-amino-1-tetralone to the corresponding alcohol, yielding this compound.

General Reduction Methodology:

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a common choice due to its selectivity for ketones in the presence of other functional groups.

-

Dissolution: Dissolve 7-amino-1-tetralone in a suitable alcoholic solvent, such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Monitoring: Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

-

Workup: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by chromatography or recrystallization.

Diagram of the Core Synthetic Pathway:

Caption: Core synthetic route to this compound.

Alternative and Modern Synthetic Approaches

While the nitration-reduction sequence is a well-established route, other methodologies have been developed to access aminotetralones and their derivatives.

Friedel-Crafts Acylation and Cyclization

An alternative strategy involves the Friedel-Crafts acylation of a suitably substituted benzene derivative, followed by an intramolecular cyclization to form the tetralone ring system. This approach offers flexibility in the introduction of substituents on the aromatic ring. For instance, a regioselective oxidation of N-indan-4-yl-acetamide or N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide with potassium permanganate followed by acidic hydrolysis can yield 7-aminoindan-1-one or 8-aminotetral-1-one in good yields.[5]

Catalytic Asymmetric Synthesis

The development of enantioselective methods is of paramount importance in drug discovery, as different enantiomers of a chiral drug often exhibit distinct pharmacological activities. Catalytic asymmetric synthesis provides a powerful tool for accessing enantiomerically pure compounds.[6]

Recent advances have focused on the catalytic asymmetric synthesis of chiral amines and amino alcohols.[7][8][9] These methods often employ chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemical outcome of the reaction. For example, the enantioselective reduction of prochiral ketones is a powerful method for preparing chiral alcohols.[10] While direct asymmetric synthesis of this compound is a subject of ongoing research, the principles of asymmetric catalysis are being applied to the synthesis of related structures.[11][12]

Diagram of Asymmetric Synthesis Logic:

Caption: General strategies for catalytic asymmetric synthesis.

Quantitative Data Summary

| Intermediate/Product | Starting Material | Reagents | Yield | Reference |

| 7-Nitro-1-tetralone | 1-Tetralone | KNO₃, H₂SO₄ | 81% | [2] |

| 7-Amino-1-tetralone | 7-Nitro-1-tetralone | H₂, PtO₂, FeCl₃ | ~100% (crude) | [1] |

Conclusion

The synthesis of this compound is a well-trodden path in organic synthesis, with the route via nitration and subsequent reductions of 1-tetralone remaining a robust and reliable method. The evolution of synthetic organic chemistry continues to provide new and more efficient pathways, with a significant emphasis on the development of enantioselective methodologies. A thorough understanding of these synthetic strategies is essential for chemists engaged in the design and synthesis of novel therapeutic agents based on this privileged structural scaffold. The continued exploration of catalytic asymmetric reactions will undoubtedly lead to even more elegant and efficient syntheses of this important molecule and its analogs in the future.

References

- 1. prepchem.com [prepchem.com]

- 2. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 3. 7-Nitro-1-tetralone, 97% | Fisher Scientific [fishersci.ca]

- 4. 7-Nitro-1-tetralone | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 8. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Structural analysis of an anthrol reductase inspires enantioselective synthesis of enantiopure hydroxycycloketones and β-halohydrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

A Technical Guide to the Spectroscopic Characterization of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol. Given the scarcity of a complete, published dataset for this specific molecule, this document synthesizes information from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis. This guide is intended to equip researchers with the necessary framework to approach the synthesis, purification, and structural elucidation of this and similar aminotetralin compounds, which are pivotal scaffolds in medicinal chemistry.[1]

Strategic Importance and Synthesis Rationale

The this compound moiety is a significant pharmacophore due to its structural resemblance to key neurotransmitters. The constrained phenethylamine backbone makes it a valuable template for designing ligands for G-protein coupled receptors, particularly dopamine and serotonin receptors.

A plausible and efficient synthesis of this compound commences with the commercially available 7-amino-1-tetralone. The critical step is the stereoselective reduction of the ketone to a secondary alcohol.

Experimental Protocol: Synthesis

A reliable method for this transformation is the reduction using sodium borohydride in an alcoholic solvent. This method is favored for its mild conditions and high yield.

Step-by-Step Methodology:

-

Dissolution: Dissolve 7-amino-1-tetralone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize side products.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. The slow addition prevents an overly exothermic reaction.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any unreacted NaBH₄.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the final this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Workflow

A logical and systematic approach to the spectroscopic analysis is paramount for unambiguous structure confirmation. The following workflow ensures that each analytical technique provides complementary information, leading to a comprehensive structural elucidation.

Caption: Integrated workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is the initial step in the analysis, providing the molecular weight of the compound and valuable fragmentation data.

Expected Data:

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 164.1070 | Protonated molecular ion, confirming the molecular formula C₁₀H₁₃NO. |

| [M-H₂O]⁺ | 146.0964 | Loss of water from the alcohol functional group. |

| [M-NH₃]⁺ | 147.0910 | Loss of ammonia from the amino group. |

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, for accurate mass measurement.

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400-3200 | Broad | O-H and N-H | Stretching |

| 3050-3000 | Medium | Aromatic C-H | Stretching |

| 2950-2850 | Strong | Aliphatic C-H | Stretching |

| 1610-1580 | Medium | C=C | Aromatic Ring Stretching |

| 1500-1450 | Medium | C=C | Aromatic Ring Stretching |

| 1250-1000 | Strong | C-O and C-N | Stretching |

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract atmospheric CO₂ and water vapor signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the stereochemical arrangement of the molecule.

¹H NMR Spectroscopy

Predicted Chemical Shifts and Couplings:

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-5 | ~7.0-7.2 | d | ~8.0 | 1H | Aromatic |

| H-6 | ~6.6-6.8 | dd | ~8.0, 2.5 | 1H | Aromatic |

| H-8 | ~6.5-6.7 | d | ~2.5 | 1H | Aromatic |

| H-1 | ~4.6-4.8 | t | ~5.0 | 1H | CH-OH |

| H-4 | ~2.7-2.9 | m | 2H | Benzylic CH₂ | |

| H-2 | ~2.9-3.1 | m | 1H | CH-NH₂ | |

| H-3 | ~1.8-2.0 | m | 2H | Aliphatic CH₂ | |

| -OH | Variable | br s | 1H | Hydroxyl | |

| -NH₂ | Variable | br s | 2H | Amino |

¹³C NMR Spectroscopy

Predicted Chemical Shifts:

| Carbon | Predicted δ (ppm) | DEPT-135 |

| C-4a | ~135-140 | No peak |

| C-8a | ~130-135 | No peak |

| C-7 | ~145-150 | No peak |

| C-5 | ~125-130 | CH |

| C-6 | ~115-120 | CH |

| C-8 | ~110-115 | CH |

| C-1 | ~65-70 | CH |

| C-2 | ~50-55 | CH |

| C-4 | ~30-35 | CH₂ |

| C-3 | ~25-30 | CH₂ |

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR (Optional but Recommended):

-

COSY: To establish proton-proton coupling networks.

-

HSQC: To correlate protons with their directly attached carbons.

-

HMBC: To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

-

Conclusion

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. By systematically applying mass spectrometry, IR spectroscopy, and a suite of NMR techniques, researchers can confidently confirm the identity, purity, and stereochemistry of this important synthetic intermediate. The predictive data and protocols outlined in this guide provide a solid foundation for the successful characterization of this and related aminotetralin derivatives.

References

An In-depth Technical Guide to the Mechanism of Action of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

This guide provides a comprehensive technical overview of the mechanism of action of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, a significant pharmacological tool in neuroscience research. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular interactions and physiological effects.

Introduction: Unveiling a Selective Dopaminergic Probe

This compound, commonly known as 7-OH-DPAT, is a synthetic compound that has garnered significant attention for its role as a dopamine receptor agonist.[1] Its importance in pharmacological research stems from its reasonable selectivity for the dopamine D3 receptor subtype.[1] This selectivity allows for the targeted investigation of D3 receptor function, which is implicated in a range of neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.[2] This guide will dissect the nuanced mechanism of action of 7-OH-DPAT, from its primary receptor interactions to its downstream signaling cascades and physiological consequences.

Core Mechanism: Preferential Agonism at Dopamine D3 Receptors

The principal mechanism of action of this compound is its function as an agonist at dopamine receptors, with a notable preference for the D3 subtype.[1][3] This has been substantiated through extensive radioligand binding assays and functional studies.

Receptor Binding Profile: A High-Affinity Interaction

Radioligand binding studies have been instrumental in characterizing the interaction of 7-OH-DPAT with dopamine receptors. Competition binding assays using tritiated R(+)-7-OH-DPAT ([3H]R(+)-7-OH-DPAT) in rat caudate-putamen, a brain region with a high concentration of D3 receptors, have revealed high-affinity binding sites.[2] These studies have demonstrated that the binding of [3H]R(+)-7-OH-DPAT can be resolved into multiple specific binding sites, with the majority likely representing D3 receptors and a minor component corresponding to D2 receptors.[2]

The selectivity of 7-OH-DPAT is further highlighted by its low affinity for other receptor types, such as 5-HT1A and sigma binding sites, indicating a focused dopaminergic profile.[2]

Table 1: Receptor Binding Affinities of 7-OH-DPAT

| Receptor Subtype | Affinity (pEC50/pKi) | Species | Assay Type | Reference |

| Dopamine D3 | 9.27 (pEC50) | Human | [35S]GTPγS binding | [4] |

| Dopamine D2 | Minor binding component | Rat | [3H]R(+)-7-OH-DPAT binding | [2] |

| 5-HT1A | Negligible | Rat | [3H]R(+)-7-OH-DPAT binding | [2] |

| Sigma | Negligible | Rat | [3H]R(+)-7-OH-DPAT binding | [2] |

G Protein Coupling and Downstream Signaling

The binding of 7-OH-DPAT to D3 receptors initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptors (GPCRs). The modulation of [3H]R(+)-7-OH-DPAT binding by Mg2+, GTP, and Na+ strongly suggests the coupling of D3 receptors to G proteins.[2] As a D2-like receptor agonist, 7-OH-DPAT's activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling pathway is a hallmark of Gi/o-coupled receptors.

Furthermore, electrophysiological studies have shown that 7-OH-DPAT can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.[5] In freshly dissociated rat caudate-putamen neurons, (+/-)-7-OH-DPAT was observed to activate an 85 pS K+ channel, an effect also seen with the "D2-like" agonist quinpirole.[5] This activation leads to hyperpolarization of the neuronal membrane and a subsequent inhibition of neuronal firing.

Caption: Dopamine D3 receptor signaling activated by 7-OH-DPAT.

Physiological and Behavioral Effects: A Complex Profile

The agonism of this compound at D3 and to a lesser extent D2 receptors translates into a range of physiological and behavioral effects.

Modulation of Dopaminergic Neurotransmission

Electrophysiological recordings have demonstrated that intravenous administration of (+/-)-7-OH-DPAT potently inhibits the firing of both substantia nigra pars compacta (A9) and ventral tegmental area (A10) dopamine neurons.[5] This inhibitory effect is thought to be mediated by the activation of presynaptic D2/D3 autoreceptors, which leads to a reduction in dopamine synthesis and release.

Indeed, in vivo microdialysis and fast-scan cyclic voltammetry studies have shown that systemic administration of 7-OH-DPAT reduces dopamine release in the nucleus accumbens.[6] This effect on a key terminal field of the mesolimbic dopamine system is consistent with its autoreceptor agonist activity.[6]

Behavioral Manifestations

The modulation of dopaminergic pathways by 7-OH-DPAT results in observable behavioral changes in animal models. Systemic administration of 7-OH-DPAT has been shown to dose-dependently reduce responding for electrical self-stimulation of the ventral tegmental area, a measure of reward-seeking behavior.[6] This is consistent with the compound's ability to decrease dopamine release in the nucleus accumbens.

However, the behavioral effects can be complex. For instance, when combined with a dopamine D1 receptor agonist, unilateral injection of 7-OH-DPAT into the shell of the nucleus accumbens can elicit contralateral turning behavior.[7] Interestingly, this effect appears to be mediated by its action at D2 receptors, rather than D3 receptors, in this specific paradigm.[7]

Off-Target Activities and Selectivity Considerations

While this compound is valued for its relative D3 selectivity, it is crucial for researchers to be aware of its interactions with other targets.

Dopamine D2 Receptor Interaction

As mentioned, 7-OH-DPAT also binds to and activates dopamine D2 receptors, albeit with a lower affinity compared to D3 receptors.[2] This D2 receptor activity can contribute to its overall pharmacological profile and should be considered when interpreting experimental results. Some behavioral effects, as noted in the turning behavior studies, may be predominantly driven by its D2 receptor agonism.[7]

Cardiac Ion Channel Blockade

An important off-target effect of 7-OH-DPAT is its ability to block the human Ether-a-go-go-Related Gene (hERG) K+ channel.[8] This action is independent of its dopaminergic activity and results in a prolongation of the cardiac action potential duration.[8] In isolated cardiac preparations, 7-OH-DPAT has been shown to block the rapid component of the delayed rectifier potassium current (IKr).[8] This finding has significant implications for the safety profile of this compound and its potential derivatives in a clinical context.

Experimental Protocols for Investigating the Mechanism of Action

To provide a practical framework for researchers, this section outlines key experimental methodologies for studying the activity of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D3 receptor using [3H]R(+)-7-OH-DPAT.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat caudate-putamen) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation.

-

Assay Incubation: In a 96-well plate, combine the prepared membranes, a fixed concentration of [3H]R(+)-7-OH-DPAT (e.g., 2 nM), and varying concentrations of the unlabeled test compound (or 7-OH-DPAT for self-competition).[2]

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to reach equilibrium.[2]

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive receptor binding assay.

Functional Assay: [35S]GTPγS Binding

This assay measures the activation of G proteins upon agonist binding to a GPCR.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the dopamine D3 receptor or from brain tissue.

-

Assay Incubation: In a suitable buffer containing GDP, incubate the membranes with varying concentrations of 7-OH-DPAT and a fixed concentration of [35S]GTPγS.

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

-

Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the membranes using a liquid scintillation counter.

-

Data Analysis: Plot the stimulated binding against the concentration of 7-OH-DPAT to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation).

Conclusion: A Versatile Tool with Nuanced Actions

This compound is a powerful pharmacological agent for dissecting the roles of the dopamine D3 receptor in health and disease. Its primary mechanism of action as a D3-preferring agonist, leading to the inhibition of adenylyl cyclase and modulation of ion channels, is well-established. However, its activity at D2 receptors and its off-target effects on cardiac ion channels necessitate careful experimental design and interpretation. A thorough understanding of its complete pharmacological profile, as outlined in this guide, is essential for leveraging its full potential as a research tool and for guiding the development of more selective and safer therapeutic agents targeting the dopaminergic system.

References

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioural effects of 7-OH-DPAT are solely due to stimulation of dopamine D2 receptors in the shell of the nucleus accumbens; turning behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: A Technical Guide to a Novel Neuromodulator

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The aminotetralin scaffold is a cornerstone in medicinal chemistry, renowned for its versatile interactions with key G-protein coupled receptors (GPCRs), particularly those for dopamine and serotonin. While extensive research has elucidated the structure-activity relationships (SAR) of numerous aminotetralin derivatives, the biological activity of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol remains largely uncharted territory. This technical guide provides a comprehensive analysis of the aminotetralinol chemical class, leveraging data from well-characterized isomers to construct a predictive pharmacological profile for this novel compound. By examining the nuanced effects of substituent positioning on receptor affinity and functional activity, we offer a forward-looking perspective on the potential therapeutic applications of this compound in the realm of neuroscience drug discovery.

Introduction: The Aminotetralin Framework in Neuropharmacology

The 1,2,3,4-tetrahydronaphthalene (tetralin) ring system, with an embedded amino group, forms a privileged scaffold that mimics the conformation of key neurotransmitters like dopamine and serotonin. This structural feature has made aminotetralin derivatives a focal point for the development of ligands targeting a spectrum of neurological and psychiatric disorders. The position of the amino and hydroxyl groups on the tetralin ring, along with substitutions on the nitrogen atom, profoundly dictates the compound's affinity and selectivity for various receptor subtypes.

While isomers such as the 2-aminotetralins with hydroxyl groups at the 5, 6, and 7-positions have been extensively studied, this compound (CAS 214698-03-0) represents a less explored regioisomer. This guide will synthesize the existing knowledge on related aminotetralinols to build a cogent hypothesis regarding the biological activities of this specific compound.

Synthesis of Aminotetralinol Scaffolds: A Strategic Overview

The synthesis of specific aminotetralinol isomers is a critical aspect that influences the feasibility of their pharmacological investigation. A common synthetic route to aminotetralins involves the reduction of a corresponding tetralone precursor.

General Synthetic Approach:

A prevalent method for synthesizing aminotetralins involves a multi-step process that often begins with a substituted naphthalene derivative. For instance, a concise synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') starts from naphthalene-2,3-diol.[1] A similar strategic approach can be envisioned for this compound, likely commencing from a suitably substituted tetralone.

A key step in many aminotetralin syntheses is the reductive amination of a tetralone intermediate. This reaction allows for the introduction of the amino group at a specific position on the alicyclic portion of the tetralin ring.

Predicted Pharmacological Profile: An SAR-Driven Hypothesis

The biological activity of an aminotetralin derivative is exquisitely sensitive to the spatial arrangement of its functional groups. By analyzing the known activities of its isomers, we can infer the likely receptor interactions of this compound.

Dopaminergic Activity: A Tale of Two Hydroxyls

The position of the hydroxyl group on the aromatic ring is a critical determinant of activity at dopamine receptors. Dihydroxylated 2-aminotetralins, such as the 5,6- and 6,7-dihydroxy derivatives (A-5,6-DTN and A-6,7-DTN), are well-characterized dopamine D1 and D2 receptor agonists.[2] The resorcinol-derived 5,7-dihydroxy-2-aminotetralins, however, are reported to be less potent dopaminergic agents compared to their catechol-derived counterparts.[3]

For this compound, the presence of a single hydroxyl group at the 7-position suggests a potentially weaker interaction with dopamine receptors compared to the dihydroxylated analogs. The 7-OH analogue of N-methyl,N-propargyl-2-aminotetralin was found to be a potent monoamine oxidase (MAO) inhibitor, an activity that can indirectly modulate dopaminergic neurotransmission.[4] It is plausible that this compound may exhibit a similar propensity for MAO inhibition.

Serotonergic and Adrenergic Activity: The Influence of Substituent Position

The aminotetralin scaffold is also a well-established pharmacophore for serotonin (5-HT) and adrenergic receptors. The position of substituents plays a crucial role in defining selectivity. For instance, 5-substituted-2-aminotetralins are known to be potent ligands for various 5-HT receptor subtypes.[5]

Studies on aminotetralin derivatives have also revealed significant activity at adrenergic receptors. Certain aminotetralins demonstrate α- and β-adrenergic agonist or antagonist properties.[6][7] The specific substitution pattern of this compound suggests that it may interact with these receptors, although its selectivity profile remains to be determined.

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR trends for aminotetralin derivatives, which can be used to predict the activity of this compound.

| Structural Feature | Observation | Implication for this compound |

| Aromatic Hydroxylation | Dihydroxylation (catechol-like) generally confers potent dopamine receptor agonism.[2] | The single 7-hydroxyl group may result in lower direct dopamine receptor affinity but could contribute to MAO inhibitory activity.[4] |

| Amino Group Position | 2-aminotetralins are extensively studied and show broad activity at dopamine and serotonin receptors.[5] | The 1-amino configuration in the target compound may lead to a distinct pharmacological profile compared to the more common 2-amino isomers. |

| N-Alkylation | The nature and size of N-alkyl substituents significantly impact receptor affinity and efficacy. | The primary amine in this compound could be a starting point for derivatization to modulate activity. |

| Stereochemistry | The stereochemistry at the chiral centers is critical for biological activity. | The relative stereochemistry of the amino and hydroxyl groups will be a key determinant of the compound's receptor interactions. |

Experimental Protocols for Pharmacological Characterization

To elucidate the biological activity of this compound, a series of in vitro and in vivo assays are necessary.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the compound for a panel of relevant GPCRs, including dopamine, serotonin, and adrenergic receptor subtypes.

Methodology: Radioligand Displacement Assay

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest.

-

Assay Buffer: Utilize a buffer system appropriate for the specific receptor being studied.

-

Incubation: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

Methodology: cAMP Assay for Gs- and Gi-Coupled Receptors

-

Cell Culture: Culture cells expressing the receptor of interest.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Measurement: Quantify the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Emax).

Potential Therapeutic Applications: A Forward Look

Based on the predicted pharmacological profile, this compound could have potential applications in several areas of neuroscience.

-

Antidepressant and Anxiolytic Effects: If the compound exhibits significant activity at serotonin receptors, particularly as an agonist at 5-HT1A receptors, it could possess antidepressant and anxiolytic properties. Many aminotetralin derivatives have been investigated for these effects.

-

Neurological Disorders: Should the compound demonstrate notable dopaminergic activity or MAO inhibitory properties, it could be a candidate for development in the context of Parkinson's disease or other disorders characterized by dopaminergic dysfunction.

-

Cognitive Enhancement: Modulation of both dopaminergic and serotonergic systems can impact cognitive function. Further investigation could reveal potential nootropic effects.

Conclusion: A Call for Empirical Investigation

While the existing body of literature on aminotetralin derivatives provides a strong foundation for predicting the biological activities of this compound, empirical validation is paramount. The unique positioning of the amino and hydroxyl groups in this isomer presents an opportunity to uncover novel pharmacological properties and potentially develop a new class of neuromodulatory agents. This technical guide serves as a roadmap for the systematic evaluation of this enigmatic compound, from its synthesis to its potential clinical applications. The insights gained from such studies will not only illuminate the specific profile of this molecule but also contribute to a deeper understanding of the intricate structure-activity relationships that govern the therapeutic potential of the aminotetralin scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methyl,N-propargyl-2-aminotetralins:novel dopamine agonists with monoamine oxidase inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminotetralins as selective beta-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Derivatives and Analogs

Abstract

The 1,2,3,4-tetrahydronaphthalene scaffold represents a privileged structure in medicinal chemistry, offering a conformationally restricted phenethylamine or phenylethanolamine backbone that is crucial for probing and modulating monoaminergic neurotransmitter systems. This guide focuses on a specific, yet highly promising subclass: 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives. These compounds are rigid analogs of catecholaminergic and serotonergic pharmacophores and hold significant potential for the development of selective ligands for dopamine, serotonin, and adrenergic receptors. We will dissect the synthetic logic for accessing this scaffold, explore the anticipated structure-activity relationships (SAR) based on extensive data from analogous compounds, and provide validated experimental protocols for their synthesis and pharmacological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical core for novel therapeutic agents targeting central nervous system (CNS) disorders and beyond.

The Strategic Value of the 7-Amino-1-tetralol Scaffold

The therapeutic efficacy of many CNS-acting drugs relies on their interaction with G-protein coupled receptors (GPCRs), particularly those for dopamine and serotonin. The endogenous ligands for these receptors are flexible molecules. The core strategic value of the aminotetralin framework lies in its rigidity. By locking the phenethylamine moiety into a semi-rigid ring system, we reduce the conformational entropy upon binding, which can lead to a significant increase in both affinity and selectivity for a specific receptor subtype.

The this compound scaffold is particularly compelling as it embeds a phenylethanolamine pharmacophore. The key features are:

-

The Aryl Moiety: The benzene ring, which can be further substituted to modulate electronic properties and receptor interactions.

-

The C1-Hydroxyl Group: A critical hydrogen bond donor/acceptor, analogous to the β-hydroxyl group in catecholamines like norepinephrine. Its stereochemistry (R or S) is expected to be a crucial determinant of biological activity.

-

The C7-Amino Group: The key basic center for receptor interaction, analogous to the terminal amine of monoamine neurotransmitters. N-alkylation of this group is a primary handle for tuning receptor selectivity and potency.

Synthetic Strategies: A Proposed Pathway

While a single, definitive synthetic route for all 7-amino-1-tetralol derivatives is not established, a logical and versatile pathway can be designed based on robust, well-documented organic chemistry principles, often starting from a suitable tetralone precursor.[1][2] The key is the strategic introduction and manipulation of the ketone and amino functionalities.

A common approach involves the synthesis of a 7-nitro- or 7-amino-1-tetralone intermediate, followed by the crucial reduction of the ketone.

Workflow for the Synthesis of a 7-(Dialkylamino)-1-tetralol Derivative

Caption: Proposed synthetic workflow for 7-amino-1-tetralol derivatives.

Causality in Experimental Choices:

-

Nitration and Reduction: Introducing a nitro group at the 7-position followed by its reduction to an amine is a classic and reliable method for installing the amino functionality on the aromatic ring.[2] The choice of reducing agent (e.g., catalytic hydrogenation with Pd/C for clean reduction, or tin(II) chloride for milder conditions) depends on the presence of other sensitive functional groups.

-

N-Alkylation: Reductive amination offers a direct path from the primary amine to a dialkylated amine. Alternatively, direct alkylation with alkyl halides in the presence of a non-nucleophilic base is effective. The choice of alkyl groups is a key diversification point for building a compound library.

-

Ketone Reduction: The reduction of the C1-ketone is the final key step. A simple reducing agent like sodium borohydride (NaBH₄) will typically yield a racemic mixture of the cis and trans diastereomers of the final amino alcohol. For stereocontrol, chiral reducing agents (e.g., (R)- or (S)-CBS reagents) or chiral catalysts can be employed to favor the formation of one enantiomer, which is often critical for achieving the desired pharmacological profile.

Pharmacological Profile & Mechanism of Action

Based on the extensive literature on analogous 2-aminotetralins like 7-OH-DPAT and 6,7-ADTN, the primary pharmacological targets for 7-amino-1-tetralol derivatives are anticipated to be the dopamine and serotonin receptor families.[3][4][5]

-

Dopamine Receptors: The dihydroxy-substituted aminotetralin scaffold is a classic template for dopamine D2-like (D₂, D₃, D₄) receptor agonists.[6] The 7-amino-1-tetralol core, especially with additional hydroxyl groups on the aromatic ring (e.g., at C5 or C6), is a strong candidate for potent D₂/D₃ receptor ligands. Agonism at these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA) and ion channels.[7]

-

Serotonin Receptors: Derivatives of the aminotetralin family, such as 8-OH-DPAT, are potent 5-HT₁A receptor agonists.[8] It is highly probable that modifications of the 7-amino-1-tetralol scaffold, particularly the N-substituents and aromatic substitution pattern, will yield potent ligands for 5-HT₁A and other serotonin receptors (e.g., 5-HT₇).[8]

Signaling Pathway for a Putative D₂ Receptor Agonist

Caption: Postulated signaling cascade following D₂ receptor activation.

Inferred Structure-Activity Relationships (SAR)

The precise SAR for the 7-amino-1-tetralol scaffold remains to be fully elucidated. However, by synthesizing principles from decades of research on related aminotetralins, we can propose a predictive SAR framework to guide future drug design.[6][9][10]

| Structural Position | Modification | Anticipated Impact on Activity | Rationale & Supporting Evidence |

| C7-Amino Group | N,N-di-n-propyl substitution | High potency and selectivity for D₂/D₃ receptors. | The N,N-di-n-propyl motif is a hallmark of potent D₂/D₃ agonists like 7-OH-DPAT.[3] These alkyl chains are believed to occupy a specific hydrophobic pocket in the receptor. |

| Small N-alkyl (e.g., Me, Et) | Lower D₂ potency, potential for mixed activity. | Smaller substituents may not fully engage the hydrophobic pocket, leading to reduced affinity or altered functional activity. | |

| Aromatic Ring | Introduction of a C5-OH group | Increased dopaminergic (D₂/D₃) agonist activity. | A resorcinol pattern (hydroxyls at C5 and C7) can mimic the catechol structure of dopamine, but often with altered selectivity compared to true catechols.[6] |

| Introduction of C5 & C6 -OH groups | Potent, non-selective dopaminergic activity. | A catechol-like substitution pattern (e.g., 6,7-dihydroxy) generally confers high potency at dopamine receptors but may lack selectivity between subtypes.[4] | |

| C1-Hydroxyl Group | Stereochemistry (R vs. S) | Crucial for receptor affinity and efficacy. | The stereospecific orientation of the hydroxyl group is critical for forming key hydrogen bonds within the receptor binding pocket. One enantiomer is typically significantly more potent than the other. |

| O-Methylation or removal | Likely loss or significant reduction of activity. | The free hydroxyl is often essential for direct interaction with polar residues (e.g., serine) in the receptor binding site. | |

| Tetralin Ring | Methylation (e.g., at C1 or C3) | Can modulate potency and introduce antagonist properties. | Substitution on the saturated ring can alter the conformation of the scaffold, potentially leading to different binding modes. For example, methylation of a related 2-aminotetralin produced compounds with D₂ antagonist properties.[10] |

Key Experimental Protocols

Trustworthy and reproducible data are the cornerstones of drug discovery. The following protocols provide a self-validating system for the synthesis and evaluation of novel 7-amino-1-tetralol derivatives.

Protocol 5.1: Exemplary Synthesis - Reduction of 7-(N,N-dipropylamino)-1-tetralone

This protocol details the non-stereoselective reduction of a tetralone precursor to the target amino alcohol.

Objective: To synthesize 7-(N,N-dipropylamino)-1,2,3,4-tetrahydronaphthalen-1-ol.

Materials:

-

7-(N,N-dipropylamino)-3,4-dihydronaphthalen-1(2H)-one (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, round-bottom flask, separatory funnel

Procedure:

-

Dissolution: Dissolve the 7-(N,N-dipropylamino)-1-tetralone (1.0 eq) in anhydrous methanol (approx. 20 mL per gram of tetralone) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This exothermic reaction is cooled to prevent side reactions and ensure controlled reduction.

-

Addition of Reductant: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Causality: NaBH₄ is a mild and selective reducing agent for ketones. Portion-wise addition maintains temperature control.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water (approx. 10 mL per gram of starting material) while cooling the flask in an ice bath to decompose any excess NaBH₄.

-

Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the methanol.

-

Extraction: To the remaining aqueous residue, add ethyl acetate (3 x 20 mL). Transfer the mixture to a separatory funnel, wash sequentially with saturated NaHCO₃ solution and brine. Causality: The aqueous washes remove inorganic salts and byproducts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure 7-(N,N-dipropylamino)-1,2,3,4-tetrahydronaphthalen-1-ol as a mixture of diastereomers.

Protocol 5.2: In Vitro Dopamine D₂ Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human dopamine D₂ receptor.

Materials:

-

Cell membranes expressing recombinant human dopamine D₂ receptors

-

[³H]-Spiperone (radioligand)

-

Haloperidol (positive control competitor)

-

Test compounds (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

96-well microplates, filter mats (GF/B), cell harvester, liquid scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds and haloperidol in the assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Total Binding wells: 25 µL Assay Buffer, 25 µL [³H]-Spiperone (at a final concentration near its Kₑ), 50 µL of receptor membranes.

-

Non-Specific Binding (NSB) wells: 25 µL Haloperidol (at a final concentration of 10 µM), 25 µL [³H]-Spiperone, 50 µL of receptor membranes. Causality: A high concentration of a known ligand is used to saturate the receptors, defining the binding that is not specific to the D₂ site.

-

Test Compound wells: 25 µL of test compound dilution, 25 µL [³H]-Spiperone, 50 µL of receptor membranes.

-

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. Causality: Rapid filtration is essential to separate bound from free radioligand without disturbing the binding equilibrium.

-

Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

-

Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_Total - DPM_NSB)]).

-

Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Future Directions and Conclusion

The this compound scaffold is a promising, yet underexplored, area of medicinal chemistry. While significant insights can be drawn from its more famous 2-aminotetralin cousins, this guide highlights the need for dedicated synthetic exploration and pharmacological characterization of this specific core.

Future research should focus on:

-

Stereocontrolled Synthesis: Developing efficient and scalable methods for the asymmetric synthesis of the (R)- and (S)-enantiomers of the 1-ol is paramount, as stereochemistry will undoubtedly dictate the pharmacological outcome.

-

Systematic SAR Exploration: Synthesizing and testing a focused library of compounds with systematic variations at the C7-amine, the aromatic ring, and the C1-hydroxyl group to build a robust SAR dataset specific to this scaffold.

-

Broad Pharmacological Profiling: Screening new derivatives against a wide panel of GPCRs to identify novel, selective ligands and to de-risk potential off-target effects early in the discovery process.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of the component enantiomers of the putative dopamine autoreceptor agonist, TL-99 (6,7-dihydroxy-2-dimethylamino tetralin) with dopaminergic systems in mammalian brain and teleost retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacology of the enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereoisomers of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

Executive Summary

The aminotetralin scaffold is a cornerstone in medicinal chemistry, frequently associated with potent activity at various neurotransmitter receptors.[1][2] The compound 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is a key example, possessing a single chiral center at the C1 position, which gives rise to a pair of enantiomers: (1R)- and (1S)-7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol. As is common in pharmacology, these stereoisomers can exhibit markedly different biological activities, potencies, and metabolic profiles.[3] Therefore, the ability to prepare, isolate, and characterize enantiomerically pure forms is not merely an academic exercise but a critical necessity for drug development and rigorous scientific inquiry. This guide provides a detailed technical framework for researchers, covering the stereoselective synthesis, analytical and preparative-scale chiral separation, and definitive structural elucidation of these important stereoisomers.

Molecular Architecture and Stereochemistry

The fundamental structure of this compound contains a tetralin core with a hydroxyl group at the C1 position and an amino group on the C7 position of the aromatic ring. The C1 carbon is sp³-hybridized and bonded to four distinct substituents: (1) the hydroxyl group, (2) a hydrogen atom, (3) the C2 methylene group of the aliphatic ring, and (4) the C8a aromatic carbon. This configuration makes C1 a stereogenic center. Consequently, the molecule exists as two non-superimposable mirror images, or enantiomers.

References

- 1. Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the (+) and (-)-enantiomers of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene on dopamine receptors and on dopamine uptake [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies of Aminotetralin Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its interaction with key neurotransmitter systems.[1][2] This technical guide provides a comprehensive exploration of the foundational research on aminotetralin compounds. We will delve into the early synthetic strategies, the critical structure-activity relationship (SAR) studies that unveiled their potential as dopaminergic and serotonergic agents, and the initial pharmacological evaluations that paved the way for their development as therapeutic agents and research tools. This document is designed to offer a deep, authoritative, and practical understanding of the pioneering work in this field, providing valuable context for contemporary drug discovery and development.

Introduction: The Emergence of a Privileged Scaffold

The quest for novel therapeutics targeting the central nervous system has long focused on understanding the intricate signaling of neurotransmitters like dopamine and serotonin. Early drug discovery efforts were often centered on modifying the structure of endogenous ligands to create more stable, potent, and selective agents. The 2-aminotetralin framework emerged from this paradigm as a rigid analog of phenethylamine, the backbone of many monoamine neurotransmitters.[1] By constraining the flexible side chain of phenethylamine within a tetralin ring system, researchers could probe the conformational requirements of receptor binding sites with greater precision.[1][2]

While the first synthesis of 2-aminotetralin is not definitively documented in readily available literature, its exploration began in the early 20th century as an extension of research into naphthalene and its derivatives.[2] However, it was the seminal work in the 1970s that truly illuminated the pharmacological potential of this scaffold, particularly as potent dopamine receptor agonists.[2][3] These early investigations laid the groundwork for the development of a vast library of aminotetralin derivatives with diverse pharmacological profiles, targeting a range of G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[1][2]

Foundational Synthetic Methodologies

The early synthesis of 2-aminotetralin and its derivatives primarily centered on the chemical transformation of β-tetralone (2-tetralone). The versatility of the ketone functional group allowed for the application of several classical organic reactions to introduce the crucial amino group.

Reductive Amination of β-Tetralone

The most prevalent and adaptable method for synthesizing 2-aminotetralins was the reductive amination of β-tetralone.[2] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination for the Synthesis of 2-(Di-n-propylamino)-5,6-dihydroxytetralin

-

Reactants: 5,6-Dimethoxy-2-tetralone, di-n-propylamine, and a suitable reducing agent.

-

Reducing Agents: Early studies often employed catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reducing agents like sodium cyanoborohydride (NaBH₃CN).[2]

-

Solvent: Typically a protic solvent such as methanol or ethanol.[2]

-

Procedure:

-

Dissolve 5,6-dimethoxy-2-tetralone and an excess of di-n-propylamine in methanol.

-

If using NaBH₃CN, adjust the pH to a slightly acidic condition (pH 5-6) to facilitate imine formation.[2]

-

Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[2]

-

Stir the reaction mixture for several hours to overnight, monitoring completion by thin-layer chromatography (TLC).[2]

-

Quench the reaction, followed by standard workup procedures including extraction and purification by chromatography or crystallization to isolate the 2-(di-n-propylamino)-5,6-dimethoxytetralin.[2]

-

For the final dihydroxy compound, cleave the methoxy groups using a strong acid like hydrobromic acid (HBr).

-

Leuckart-Wallach Reaction

An alternative, though often harsher, method employed was the Leuckart-Wallach reaction. This technique utilizes formamide or ammonium formate as both the amine source and the reducing agent, typically requiring high temperatures.[2]

Experimental Workflow: Leuckart-Wallach Reaction

Caption: Leuckart-Wallach reaction workflow for 2-aminotetralin synthesis.

Structure-Activity Relationship (SAR) Studies: Unlocking Pharmacological Potential

The systematic modification of the 2-aminotetralin scaffold was instrumental in elucidating the structural requirements for activity at dopamine and other monoamine receptors. These early SAR studies provided a roadmap for designing more potent and selective ligands.

Dopaminergic Activity

Pioneering research in the mid-1970s by McDermed, McKenzie, and Phillips established 2-aminotetralins as a new class of potent dopamine receptor agonists.[2][3] Their work, along with subsequent studies by researchers like Cannon and Long, systematically explored the impact of substitutions on both the aromatic ring and the amino group.[4][5][6]

-

Aromatic Ring Substitution: The position and nature of substituents on the aromatic ring were found to be critical determinants of dopaminergic activity.

-

Hydroxy Groups: The presence of hydroxyl groups, mimicking the catechol structure of dopamine, was crucial. The 5,6-dihydroxy substitution pattern was identified as the most effective for enhancing dopaminergic agonist activity.[3] The 6,7-dihydroxy isomers were also active, while the 5,7-dihydroxy derivatives were found to be less potent dopaminergic agents.[5]

-

Methoxy Groups: Methoxy groups often served as bioisosteres for hydroxyl groups and could function as prodrugs, undergoing O-demethylation in vivo.[1]

-

-

N-Alkylation: The nature of the substituents on the amino group significantly influenced potency and, in some cases, receptor selectivity.

-

Dialkyl Substitution: 2-Dialkylaminotetralins were generally found to be active, with the di-n-propyl substitution being particularly favorable for potent and consistent dopaminergic activity.[3]

-

These SAR findings supported the hypothesis that the extended conformation of the phenylethylamine moiety, as seen in apomorphine and constrained within the 2-aminotetralin structure, is favorable for dopamine agonist activity.[3][7]

Table 1: Early SAR of 2-Aminotetralin Derivatives as Dopamine Agonists

| Compound/Substitution | Aromatic Substitution | N-Substitution | Relative Dopaminergic Activity |

| 2-Aminotetralin | Unsubstituted | -NH₂ | Weak |

| A-5,6-DTN | 5,6-dihydroxy | -NH₂ | Moderate |

| A-6,7-DTN | 6,7-dihydroxy | -NH₂ | Moderate |

| 5,6-Di-OH-DPAT | 5,6-dihydroxy | -N(n-Pr)₂ | High [3] |

| 6,7-Di-OH-DPAT | 6,7-dihydroxy | -N(n-Pr)₂ | High |

| 5,7-Di-OH-DPAT | 5,7-dihydroxy | -N(n-Pr)₂ | Low[5] |

Serotonergic and Adrenergic Activity